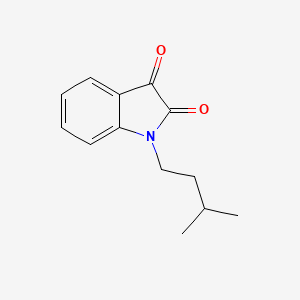

1-(3-methylbutyl)-1H-indole-2,3-dione

Vue d'ensemble

Description

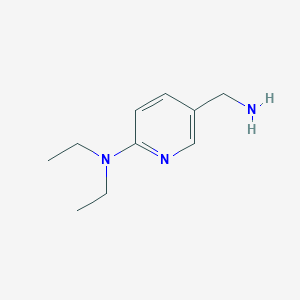

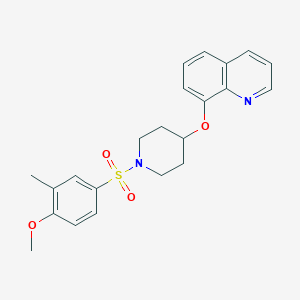

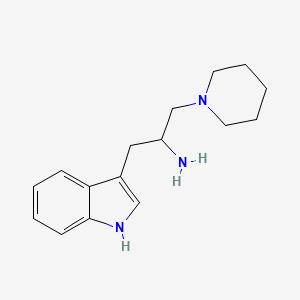

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process is usually described in a step-by-step manner, detailing the starting materials, reagents, reaction conditions, and the product obtained at each step .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Applications De Recherche Scientifique

Synthetic Versatility and Biological Applications

Isatins, including derivatives like 1-(3-methylbutyl)-1H-indole-2,3-dione, serve as synthetically versatile substrates for the synthesis of a wide array of heterocyclic compounds, including indoles and quinolines. They are used as raw materials for drug synthesis, highlighting their significance in medicinal chemistry. Their presence in mammalian tissue and role as a modulator of biochemical processes have been explored, showcasing their biological relevance (Garden & Pinto, 2001).

Antibacterial Studies

Organotin(IV) complexes derived from amino acids and isatins exhibit promising antibacterial activities. These complexes, including those derived from 1H-indole-2,3-dione, have been synthesized and characterized, showing efficacy against Gram-positive and Gram-negative bacteria, which demonstrates the potential of isatin derivatives in developing new antibacterial agents (Singh & Singh, 2014).

Advanced Organic Synthesis Techniques

The facile acid-catalyzed acylation of indoles with 1,3-dione showcases an eco-friendly method to form new C-C bonds through C-C bond cleavage and heterocyclic C-H bond functionalization. This approach underlines the adaptability of isatin derivatives in organic synthesis, providing a mechanistically defined pathway for synthesizing 3-acylindoles (Xing et al., 2014).

Environmental and Industrial Applications

The degradation studies of substituted indoles by methanogenic consortia highlight the environmental relevance of isatin derivatives. These studies provide insights into the biodegradation pathways of indolic compounds, including the production of isatin (indole-2,3-dione) as an intermediate, which has implications for understanding pollutant degradation in natural settings (Gu & Berry, 1991).

Chemosensors and Metal Ion Detection

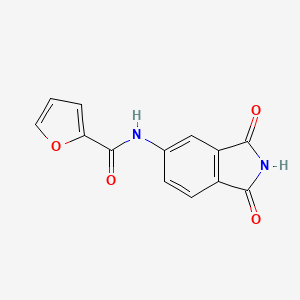

Isatin derivatives have been explored for their high sensing capabilities, particularly for the selective detection of metal ions like Fe3+. The amide and carbonyl functional groups in 1H-indole-2,3-dione compounds enable them to act as effective chemosensors, illustrating their utility in analytical chemistry and environmental monitoring (Fahmi et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-methylbutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)13(14)16/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVZVSXNXWRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylbutyl)-1H-indole-2,3-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)

![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)

![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)

![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)